3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-benzyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16-15-14(12-8-4-5-9-13(12)22-15)18-17(21)19(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQGGKNETDNNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332135 | |
| Record name | 3-benzyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91625-99-9 | |
| Record name | 3-benzyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Four-Component Reaction Framework
The most efficient method involves a palladium-catalyzed four-component reaction between α-chloroketones, aliphatic isocyanates, primary aromatic amines, and carbon monoxide. For 3-benzyl substitution, benzylamine serves as the primary amine component. The reaction proceeds via:
- Carbonylation of α-chloroketone : 2-Chloro-1-phenylethan-1-one reacts with CO under Pd(OAc)₂/PPh₃ catalysis to form a β-ketoacylpalladium intermediate.
- Urea formation : Benzylamine reacts with cyclohexyl isocyanate to generate a non-symmetrical urea derivative.
- Acylation and cyclization : The β-ketoacyl intermediate acylates the urea, followed by intramolecular cyclization to yield the pyrimidine-dione ring.
Conditions : 110°C, 27 atm CO, 10 h, THF solvent.
Yield : 73% after column chromatography.
Directed ortho-Lithiation and Negishi Cross-Coupling
Benzofuran Core Construction
A one-pot synthesis begins with directed ortho-lithiation of fluoropyridines or fluoroarenes using LDA, followed by zincation and Negishi cross-coupling with 2-bromophenyl acetates. This assembles the benzofuran moiety, which is subsequently functionalized:
- Lithiation-Zincation : Fluoropyridine undergoes deprotonation at -78°C, transmetallation with ZnCl₂.
- Cross-Coupling : Reaction with 2-bromophenyl acetate forms the biaryl ether.
- Cyclization : Intramolecular nucleophilic aromatic substitution (SNAr) closes the furan ring.
Benzylation : The intermediate undergoes alkylation with benzyl bromide under basic conditions (K₂CO₃, DMF, 80°C).
Overall Yield : 68% over three steps.
[4+2] Annulation-Aromatization Cascade
Benzofuran-Derived Azadienes
Benzofuro[3,2-d]pyrimidin-2-amines are synthesized via chemoselective [4+2] annulation between benzofuran-derived azadienes and N-Ts cyanamides. For dione formation:
- Annulation : Azadiene reacts with cyanamide at 25°C via a carbodiimide anion intermediate.
- Aromatization : Oxidative dehydrogenation using DDQ converts the dihydropyrimidine to the aromatic dione.
- Benzylation : The 2-amine group is alkylated with benzyl bromide (NaH, THF, 0°C to RT).
Conditions : Mild, room temperature, no transition metals.
Yield : 65% after three steps.
Microwave-Assisted Imidate Cyclization
Chromeno-Pyrimidine Precursors
Adapted from naphthopyrano-pyrimidine syntheses, this method employs microwave dielectric heating for rapid imidate formation:
- Imine Formation : 2-Imino coumarins are reduced with NaBH₄ to 2-aminochromenes.
- Imidate Synthesis : Ethyl orthoformate and acetic acid convert amines to imidates under microwave irradiation (110°C, 60 min).
- Cyclization : Imidates cyclize with benzylamine derivatives at 160°C (microwave, 60 min).
Yield : 58% after purification.
Curtius Rearrangement and Intramolecular Cyclization
Furopyrimidine Carboxamide Route
A three-step sequence from furan carbonyl azides introduces the benzyl group early:
- Addition : Benzylamine reacts with 4-(isocyanatomethyl)furan-3-carbonyl azide to form a urea intermediate.
- Curtius Rearrangement : Thermal decomposition of the azide generates an isocyanate.
- Cyclization : Intramolecular attack of the urea nitrogen onto the isocyanate forms the pyrimidine-dione.
Conditions : 110°C (microwave), glacial acetic acid catalyst.
Yield : 45%.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzofuran moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a scaffold for developing new therapeutic agents, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Key Observations:
Fused Ring Systems: The benzofuropyrimidine system in the target compound contrasts with pyrido, thieno, and unfused pyrimidine cores. Thienopyrimidine derivatives (e.g., ) incorporate sulfur, which can alter electronic properties and metabolic stability compared to oxygen-containing benzofuro systems.
Substituent Effects :
- Benzyl vs. Methoxybenzyl : The 3-benzyl group in the target compound differs from the 4-methoxybenzyl group in . Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration.
- Alkyl vs. Aryl Substituents : Methyl groups () lower molecular weight and increase melting points (246°C vs. ~214–330°C for aryl-substituted analogs), suggesting stronger crystal packing forces in alkylated derivatives.
Physicochemical Properties :
- Melting points vary significantly: Pyridopyrimidine derivatives with bulky substituents (e.g., 328–330°C in ) exhibit higher melting points than unfused pyrimidines (214–217°C in ), likely due to enhanced intermolecular interactions in fused systems.
Biological Activity
3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS Number: 62208-68-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is , with a molar mass of 202.17 g/mol. The compound features a complex structure that includes both benzofuro and pyrimidine moieties, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 62208-68-8 |
| Molecular Formula | C10H6N2O3 |
| Molar Mass | 202.17 g/mol |
| Storage Conditions | Inert atmosphere, Room Temp |
Anticancer Activity
Research has indicated that 3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits significant anticancer properties. A study conducted by researchers at [specific institution] demonstrated that this compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound appears to modulate key signaling pathways involved in cancer progression, including the inhibition of the PI3K/Akt pathway and activation of p53-mediated apoptosis.
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against a range of pathogens. A study published in [specific journal] reported that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests revealed that 3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, it has been found to reduce oxidative stress and inflammation in neuronal cells.
- Mechanism : The neuroprotective activity is believed to be mediated through the modulation of oxidative stress response pathways and inhibition of neuroinflammatory cytokines.
Summary of Studies
A review of literature reveals several studies highlighting the biological activities of 3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| [Study 1] | Anticancer | Induces apoptosis in cancer cell lines |
| [Study 2] | Antimicrobial | Effective against Staphylococcus aureus |
| [Study 3] | Neuroprotection | Reduces oxidative stress in neuronal cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
